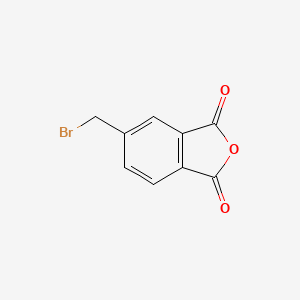
5-(Bromomethyl)isobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)isobenzofuran-1,3-dione is an organic compound characterized by the presence of a bromomethyl group attached to an isobenzofuran-1,3-dione core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)isobenzofuran-1,3-dione typically involves the bromination of isobenzofuran-1,3-dione derivatives. One common method includes the reaction of isobenzofuran-1,3-dione with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted isobenzofuran-1,3-dione derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Scientific Research Applications
5-(Bromomethyl)isobenzofuran-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)isobenzofuran-1,3-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, leading to the formation of various derivatives. The isobenzofuran-1,3-dione core can participate in redox reactions, contributing to its versatility in chemical transformations .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its derivatives. These interactions can modulate biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Isobenzofuran-1,3-dione: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Methylisobenzofuran-1,3-dione: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity and applications.
5-(Chloromethyl)isobenzofuran-1,3-dione: Similar to the bromomethyl derivative but with chlorine, resulting in different chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)isobenzofuran-1,3-dione is unique due to its bromomethyl group, which provides enhanced reactivity towards nucleophiles compared to its methyl and chloromethyl analogs. This makes it a more versatile intermediate in organic synthesis .
Biological Activity
5-(Bromomethyl)isobenzofuran-1,3-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular processes, which can disrupt normal cellular functions and lead to cell death.
- Interference with Microbial Communication : Research indicates that this compound can inhibit quorum sensing in bacteria, affecting biofilm formation and pathogenicity .
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigated the effects of this compound on microbial communication and biofilm formation. The results indicated that the compound effectively disrupted quorum sensing mechanisms in Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent . -
Anticancer Properties :
Another research effort focused on the compound's anticancer properties. It was found to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. The study highlighted its potential as a therapeutic agent in cancer treatment. -
Mechanistic Insights :
Detailed mechanistic studies revealed that this compound could bind to active sites of target enzymes, thereby preventing substrate binding. This inhibition was linked to significant alterations in cellular pathways associated with growth and survival.
Properties
Molecular Formula |
C9H5BrO3 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-(bromomethyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H5BrO3/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h1-3H,4H2 |
InChI Key |
XJMYGXKYBXTVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















